Cas no 2229569-23-5 (5-5-(trifluoromethyl)thiophen-2-yl-1H-imidazol-2-amine)

5-5-(trifluoromethyl)thiophen-2-yl-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-5-(trifluoromethyl)thiophen-2-yl-1H-imidazol-2-amine
- EN300-1973785
- 5-[5-(trifluoromethyl)thiophen-2-yl]-1H-imidazol-2-amine
- 2229569-23-5
-
- Inchi: 1S/C8H6F3N3S/c9-8(10,11)6-2-1-5(15-6)4-3-13-7(12)14-4/h1-3H,(H3,12,13,14)
- InChI Key: HIFSIYRHWWWXTK-UHFFFAOYSA-N
- SMILES: S1C(C(F)(F)F)=CC=C1C1=CN=C(N)N1
Computed Properties
- Exact Mass: 233.02345286g/mol
- Monoisotopic Mass: 233.02345286g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 82.9Ų
5-5-(trifluoromethyl)thiophen-2-yl-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973785-10.0g |
5-[5-(trifluoromethyl)thiophen-2-yl]-1H-imidazol-2-amine |
2229569-23-5 | 10g |
$8889.0 | 2023-05-31 | ||
Enamine | EN300-1973785-5g |
5-[5-(trifluoromethyl)thiophen-2-yl]-1H-imidazol-2-amine |
2229569-23-5 | 5g |
$3687.0 | 2023-09-16 | ||
Enamine | EN300-1973785-0.5g |
5-[5-(trifluoromethyl)thiophen-2-yl]-1H-imidazol-2-amine |
2229569-23-5 | 0.5g |
$1221.0 | 2023-09-16 | ||
Enamine | EN300-1973785-1g |
5-[5-(trifluoromethyl)thiophen-2-yl]-1H-imidazol-2-amine |
2229569-23-5 | 1g |
$1272.0 | 2023-09-16 | ||
Enamine | EN300-1973785-0.1g |
5-[5-(trifluoromethyl)thiophen-2-yl]-1H-imidazol-2-amine |
2229569-23-5 | 0.1g |
$1119.0 | 2023-09-16 | ||
Enamine | EN300-1973785-5.0g |
5-[5-(trifluoromethyl)thiophen-2-yl]-1H-imidazol-2-amine |
2229569-23-5 | 5g |
$5995.0 | 2023-05-31 | ||
Enamine | EN300-1973785-1.0g |
5-[5-(trifluoromethyl)thiophen-2-yl]-1H-imidazol-2-amine |
2229569-23-5 | 1g |
$2068.0 | 2023-05-31 | ||
Enamine | EN300-1973785-0.05g |
5-[5-(trifluoromethyl)thiophen-2-yl]-1H-imidazol-2-amine |
2229569-23-5 | 0.05g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1973785-0.25g |
5-[5-(trifluoromethyl)thiophen-2-yl]-1H-imidazol-2-amine |
2229569-23-5 | 0.25g |
$1170.0 | 2023-09-16 | ||
Enamine | EN300-1973785-2.5g |
5-[5-(trifluoromethyl)thiophen-2-yl]-1H-imidazol-2-amine |
2229569-23-5 | 2.5g |
$2492.0 | 2023-09-16 |
5-5-(trifluoromethyl)thiophen-2-yl-1H-imidazol-2-amine Related Literature
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1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
Additional information on 5-5-(trifluoromethyl)thiophen-2-yl-1H-imidazol-2-amine
5-5-(Trifluoromethyl)Thiophen-2-Yl-1H-Imidazol-2-Amine: A Comprehensive Overview
The compound 5-5-(trifluoromethyl)thiophen-2-yl-1H-imidazol-2-amine (CAS No. 2229569-23-5) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazoles, which are five-membered heterocyclic compounds with two nitrogen atoms. The presence of a trifluoromethyl group attached to the thiophene ring introduces unique electronic and steric properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of imidazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the molecule. This makes 5-(trifluoromethyl)thiophen a valuable substituent in designing compounds with desired pharmacokinetic profiles.
The synthesis of 5-(trifluoromethyl)thiophen derivatives has been optimized through various methodologies, including Suzuki coupling and Stille coupling reactions. These methods allow for precise control over the substitution pattern on the thiophene ring, enabling the creation of diverse structural variants. The integration of imidazole moieties into such frameworks has been shown to enhance hydrogen bonding capabilities, which are critical for bioavailability and target binding affinity.
In terms of applications, 1H-imidazolamine derivatives have been explored in the context of catalysis, where their nitrogen-rich structure facilitates coordination with metal ions. Recent research has demonstrated their effectiveness as ligands in transition metal-catalyzed reactions, such as cross-coupling reactions and asymmetric synthesis. The combination of trifluoromethyl thiophene with imidazole in this compound opens new avenues for developing more efficient catalysts with enhanced selectivity.
From a pharmacological perspective, imidazolamine derivatives have shown promise in targeting G-protein coupled receptors (GPCRs), which are implicated in numerous diseases, including cancer and neurodegenerative disorders. The trifluoromethyl group contributes to the lipophilicity of the molecule, which is essential for crossing biological membranes and reaching intracellular targets. This property has been leveraged in designing small-molecule inhibitors for therapeutic intervention.
Recent advancements in computational chemistry have enabled detailed modeling of imidazole-based compounds, providing insights into their interaction with biological systems. Molecular dynamics simulations have revealed that the rigid structure of imidazole rings enhances their binding affinity to specific protein pockets. Furthermore, quantum chemical calculations have elucidated the electronic distribution within the molecule, shedding light on its reactivity and stability under various conditions.
The environmental impact of synthesizing such compounds has also come under scrutiny in recent years. Researchers have developed greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields. These sustainable practices align with global efforts to promote eco-friendly chemical manufacturing.
In conclusion, 5-(trifluoromethyl)thiophenyl imidazolamine represents a cutting-edge compound with multifaceted applications across chemistry and biology. Its unique structural features make it a valuable tool in drug discovery, catalysis, and materials science. As research continues to uncover its potential, this compound is poised to play a pivotal role in advancing scientific innovation while adhering to environmentally responsible practices.
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